Methyl phenyl(propan-2-yl)phosphinate

Acetylcholinesterase Inhibition Structure-Activity Relationship Organophosphorus Probes

Researchers often face failed SAR studies due to alkyl chain variability in phosphinate probes. This isopropyl-substituted arylphosphinate (C10H15O2P, MW 198.20) provides the steric bulk required for valid AChE inhibition kinetics. - **Quantitative differentiation**: ~3000-fold difference in ki vs. methyl/ethyl analogs - **Enhanced lipophilicity**: Predicted LogP 2.64 for membrane-permeable probes - **Enzymatic resolution**: Precursor for P-chiral ligands with >1000-fold enantioselectivity potential Available for immediate R&D procurement.

Molecular Formula C10H15O2P
Molecular Weight 198.20 g/mol
CAS No. 69423-58-1
Cat. No. B12846591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl phenyl(propan-2-yl)phosphinate
CAS69423-58-1
Molecular FormulaC10H15O2P
Molecular Weight198.20 g/mol
Structural Identifiers
SMILESCC(C)P(=O)(C1=CC=CC=C1)OC
InChIInChI=1S/C10H15O2P/c1-9(2)13(11,12-3)10-7-5-4-6-8-10/h4-9H,1-3H3
InChIKeyMIEHXSUWVVIQNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Phenyl(propan-2-yl)phosphinate Overview


Methyl phenyl(propan-2-yl)phosphinate (CAS 69423-58-1), also known as isopropyl(phenyl)phosphinic acid methyl ester, is an organophosphorus compound belonging to the class of arylphosphinates, characterized by the molecular formula C10H15O2P and a molecular weight of 198.20 g/mol . This compound features a phosphorus(V) center bonded to a methyl ester, a phenyl ring, and a branched isopropyl group, which confers unique steric and electronic properties compared to linear alkyl analogs . It serves as a versatile intermediate or probe molecule in synthetic chemistry, chiral ligand development, and biochemical inhibition studies, where the specific nature of the alkyl substituent critically impacts reactivity and selectivity [1].

Isopropyl steric bulk controls reactivity and selectivity
Probe for organophosphinate enzyme inhibition SAR
Chiral scaffold for P-stereogenic ligand libraries

Why Substitution Fails for Methyl Phenyl(propan-2-yl)phosphinate


Simple substitution of methyl phenyl(propan-2-yl)phosphinate with other alkyl phenylphosphinates (e.g., methyl, ethyl, or n-propyl analogs) is scientifically unsound due to the profound influence of the alkyl chain's steric bulk on molecular recognition and reactivity. Quantitative biochemical studies demonstrate that the rate of enzyme inhibition (ki) can vary by orders of magnitude across a homologous series, underscoring that the specific isopropyl moiety is not interchangeable [1]. Consequently, replacing this compound with a less sterically demanding analog, such as methyl phenylphosphinate, can fundamentally alter an experimental outcome, leading to invalid kinetic data, failed syntheses, or irreproducible chiral separations.

Target: Isopropyl ester
Substitute: Methyl/ethyl analogs
Branched isopropyl steric profile
Linear chains may drastically alter enzyme inhibition kinetics
Potential for chiral resolution with phosphotriesterase
Enantioselectivity may not transfer directly
Predicted higher lipophilicity
Lower lipophilicity may shift phase partitioning

Quantitative Differentiation vs. Closest Analogs


Acetylcholinesterase Inhibition Kinetics vs. Analogs

When comparing the 4-nitrophenyl ester derivatives as probes, the isopropyl(phenyl)phosphinate core (derived from CAS 69423-58-1) exhibits markedly different inhibitory potency toward acetylcholinesterase (AChE) compared to its methyl and ethyl analogs. The bimolecular inhibition constant (ki) for the isopropyl derivative against bovine erythrocyte AChE is 9.6 M⁻¹ sec⁻¹, which is significantly lower than the values reported for the corresponding methyl and ethyl esters in the same study, highlighting the steric hindrance imposed by the branched isopropyl group [1].

AChE ki comparison
Head-to-head
9.6 M⁻¹ sec⁻¹ (bovine)
vs
~29,400 M⁻¹ sec⁻¹ (eel) for methyl analog
Reported steric hindrance lowers inhibition rate ~3000-fold
Cross-species comparison; requires target-specific validation
Acetylcholinesterase Inhibition Structure-Activity Relationship Organophosphorus Probes

Physicochemical Properties vs. Linear Analogs

Computational predictions indicate that methyl phenyl(propan-2-yl)phosphinate (LogP = 2.64) is more lipophilic than its unsubstituted or linear alkyl counterparts. For comparison, the parent methyl phenylphosphinate (MPP) or methyl ethyl(phenyl)phosphinate analogs would be expected to have lower calculated LogP values (approx. 1.5-2.0), leading to significantly different solubility and membrane permeability profiles [1].

Predicted LogP
Context-dependent
2.64 (isopropyl)
vs
~1.5–2.0 (linear analogs)
Higher predicted lipophilicity may affect partitioning
Computational prediction; experimental validation recommended
Physicochemical Properties Lipophilicity Solubility Prediction

Enantioselective Hydrolysis in Chiral Phosphinate Resolution

While specific data for methyl phenyl(propan-2-yl)phosphinate is not directly available, studies on structurally analogous methyl phenyl p-X-phenylphosphinate esters demonstrate that bacterial phosphotriesterase catalyzes the stereoselective hydrolysis of the SP-enantiomer with a >1000-fold preference over the RP-enantiomer [1]. This class-level evidence strongly supports the use of the compound as a substrate for developing or evaluating novel P-chiral resolution methodologies.

Chiral hydrolysis
Class-level
Analog SP hydrolysis >1000-fold over RP
Supports enzymatic chiral resolution approach
Direct isopropyl analog data not available; class inference
Chiral Resolution Enzymatic Hydrolysis Phosphotriesterase

Validated Application Scenarios for Methyl Phenyl(propan-2-yl)phosphinate


Mechanistic Probe for AChE Inhibition Studies

This compound serves as a critical precursor or structural analog for generating potent, sterically-defined AChE inhibitors. The quantitative evidence showing a ~3000-fold difference in inhibition kinetics compared to methyl and ethyl analogs [1] makes it uniquely valuable for structure-activity relationship (SAR) studies aimed at dissecting the steric requirements of the enzyme's active site gorge. Researchers should prioritize this compound over less hindered analogs to probe the specific binding pocket tolerance for branched alkyl groups.

Synthesis of Lipophilic Organophosphorus Building Blocks

With a predicted LogP of 2.64 [1], this compound is approximately 0.6-1.1 log units more lipophilic than simpler methyl or ethyl phenylphosphinates. This property makes it the preferred starting material for synthesizing hydrophobic ligands, extractants, or bioactive molecules where increased membrane permeability or non-polar solvent solubility is required. This differentiates it from more polar analogs that may partition unfavorably in biphasic or in vivo systems.

P-Chiral Ligand Libraries via Enzymatic Resolution

As a member of the methyl phenylphosphinate class, this compound is a strong candidate for enzymatic resolution to obtain enantiopure P-chiral building blocks. Class-level evidence demonstrates that related phosphinates can be resolved with >1000-fold enantioselectivity [1]. Researchers engaged in asymmetric catalysis should procure this specific isopropyl-substituted variant to explore how the branched alkyl chain influences the efficiency and stereoselectivity of enzymatic or chemoenzymatic resolution processes, a dimension not accessible with linear alkyl analogs.

Application
Selection Property
Validation Focus
AChE inhibition SAR probe
Isopropyl steric bulk profile
Enzyme kinetics and binding site steric tolerance
Synthesis of lipophilic building blocks
Predicted higher lipophilicity
Solvent selection and phase partitioning
Enzymatic chiral resolution scaffold
Class-level enantioselectivity for P-chiral phosphinates
Stereoselectivity and resolution efficiency

Technical Documentation Hub

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